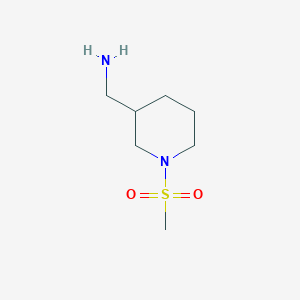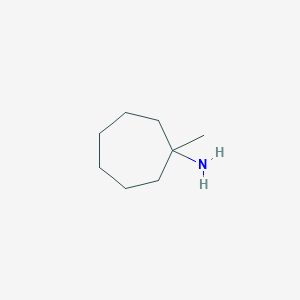![molecular formula C12H15NO4 B3022521 2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid CAS No. 148554-82-9](/img/structure/B3022521.png)
2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid
Descripción general
Descripción
2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid is a compound that is structurally related to several amino acid derivatives which have been studied for their potential as building blocks for pharmaceuticals, particularly as inhibitors of certain enzymes like angiotensin-converting enzyme and aminopeptidases. The compound is characterized by the presence of a phenyl group and a methoxycarbonyl functional group attached to a four-carbon chain with an amino acid moiety.
Synthesis Analysis
The synthesis of related compounds such as (S)-2-amino-4-phenylbutanoic acid and (R)-2-hydroxy-4-phenylbutanoic acid has been achieved through enzymatic procedures, using enzymes like l-phenylalanine dehydrogenase and d-lactate dehydrogenase, which require cofactors like NADH for the reaction to proceed . Another related compound, 3-amino-2-hydroxy-4-phenylbutanoic acid, was synthesized through a series of reactions starting from the reaction of nitromethane with benzyl bromide, followed by condensation with glyoxylic acid and subsequent reduction . These methods highlight the potential routes that could be adapted for the synthesis of 2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray crystallography, which provides detailed information about the stereochemistry and conformation of the molecules . The crystal structure analysis is complemented by spectroscopic methods and quantum chemical calculations to understand the intramolecular and intermolecular interactions that stabilize the molecule .
Chemical Reactions Analysis
The chemical behavior of 2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid can be inferred from studies on similar compounds. For instance, the presence of amino and hydroxy functional groups has been shown to participate in various intermolecular interactions, such as hydrogen bonding, which can influence the reactivity of the compound . Additionally, the presence of the methoxycarbonyl group could lead to specific reactions such as ester hydrolysis or participation in nucleophilic acyl substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid have been studied using density functional theory (DFT) calculations and various spectroscopic techniques. These studies provide insights into the vibrational frequencies, molecular geometry, and electronic properties such as UV-Vis absorption spectra . Nonlinear optical (NLO) activity has also been investigated for compounds with similar structures, indicating potential applications in materials science . Molecular docking studies suggest that the functional groups present in these compounds can interact with biological receptors, which is relevant for drug discovery .
Mecanismo De Acción
Pharmacokinetics
, which may influence its absorption and distribution within the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect its stability and how effectively it can bind to its target enzymes. For instance, it’s recommended to store the compound at a temperature between 28°C to maintain its stability .
Propiedades
IUPAC Name |
2-(methoxycarbonylamino)-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-17-12(16)13-10(11(14)15)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFWWCWWCIJIKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(CCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3022438.png)


![({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetic acid](/img/structure/B3022442.png)



![[4-[(4-methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B3022451.png)
![[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B3022452.png)
![{[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid](/img/structure/B3022453.png)
![{[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid](/img/structure/B3022454.png)


![2-[(3-Methylbenzyl)thio]acetohydrazide](/img/structure/B3022459.png)